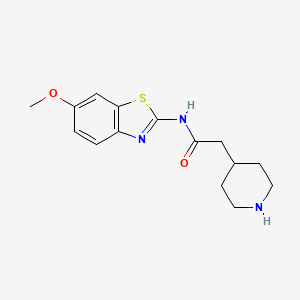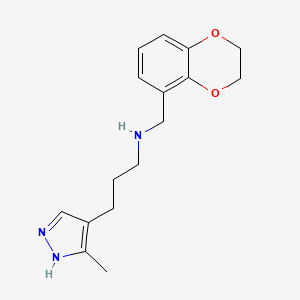![molecular formula C13H9F3O3S2 B7576642 4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol](/img/structure/B7576642.png)
4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol, commonly known as TFSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 380.37 g/mol. TFSP is a versatile compound that can be used in the synthesis of various organic molecules, and its unique properties make it an attractive candidate for research in the fields of chemistry, biology, and medicine.
作用機序
The mechanism of action of TFSP is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in the body. TFSP has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. TFSP has also been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
TFSP has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. TFSP has also been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
実験室実験の利点と制限
TFSP has several advantages for use in lab experiments. It is a versatile compound that can be used in the synthesis of various organic molecules, and its unique properties make it an attractive candidate for research in the fields of chemistry, biology, and medicine. However, TFSP is a toxic compound that requires careful handling and should be used with caution.
将来の方向性
There are several future directions for research on TFSP. One area of research is the development of new drugs based on TFSP. TFSP has been shown to exhibit antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Another area of research is the development of new materials based on TFSP. TFSP has been used in the synthesis of novel materials, such as metal-organic frameworks and polymers, and further research in this area could lead to the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of TFSP and its potential applications in various fields.
合成法
TFSP can be synthesized using various methods, including the reaction of 4-chlorothiophenol with sodium trifluoromethanesulfinate in the presence of a base. Another method involves the reaction of 4-hydroxythiophenol with trifluoromethanesulfonic anhydride in the presence of a base. The synthesis of TFSP requires careful handling and should be carried out under controlled conditions due to the toxic nature of some of the reagents used.
科学的研究の応用
TFSP has been extensively studied for its potential applications in various fields. In organic chemistry, it is used as a reagent for the synthesis of various organic molecules, including sulfones, sulfonamides, and sulfonate esters. TFSP has also been used in the synthesis of novel materials, such as metal-organic frameworks and polymers.
In the field of biology, TFSP has been studied for its potential as a bioactive compound. It has been shown to exhibit antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. TFSP has also been studied for its potential as a therapeutic agent in the treatment of cancer and other diseases.
特性
IUPAC Name |
4-[4-(trifluoromethylsulfonyl)phenyl]sulfanylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O3S2/c14-13(15,16)21(18,19)12-7-5-11(6-8-12)20-10-3-1-9(17)2-4-10/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNYVTWITWAXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)SC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-Hydroxy-5-methoxybenzoyl)piperidin-2-yl]acetic acid](/img/structure/B7576559.png)
![2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid](/img/structure/B7576564.png)
![2-[(3-Hydroxypyridine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576566.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7576570.png)
![2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid](/img/structure/B7576578.png)
![2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid](/img/structure/B7576594.png)

![3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile](/img/structure/B7576614.png)
![2-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576622.png)
![3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7576625.png)

![2-[4-[[2-(2-Methyl-1,3-thiazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7576648.png)

